8,9,10,11,12,13,14,15-Octahydro-2,6-bis[3,5-bis(trifluoromethyl)phenyl]-4-[(trifluoromethylsulfonyl)amino]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one
Description
This compound (CAS: 1261302-64-0) is a structurally complex organophosphorus derivative featuring a dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin core. Key structural attributes include:
- Molecular Formula: C₃₇H₂₅F₁₅NO₅PS
- Molecular Weight: 911.6 g/mol .
- Substituents: Two 3,5-bis(trifluoromethyl)phenyl groups at positions 2 and 5. A trifluoromethylsulfonylamino (-NHSO₂CF₃) group at position 4. An octahydro (8,9,10,11,12,13,14,15-octahydro) fused bicyclic system.
The compound is supplied as a liquid (≥99% purity) for R&D and commercial applications, with storage requiring a cool, dry environment .
Properties
CAS No. |
1802097-19-3 |
|---|---|
Molecular Formula |
C37H25F15NO5PS |
Molecular Weight |
911.62 |
IUPAC Name |
N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C37H25F15NO5PS/c38-33(39,40)21-9-19(10-22(15-21)34(41,42)43)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(20-11-23(35(44,45)46)16-24(12-20)36(47,48)49)32(30)58-59(54,57-31(27)29)53-60(55,56)37(50,51)52/h9-16H,1-8H2,(H,53,54) |
InChI Key |
MKEIFRPXDSHUOO-UHFFFAOYSA-N |
SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)NS(=O)(=O)C(F)(F)F)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8,9,10,11,12,13,14,15-Octahydro-2,6-bis[3,5-bis(trifluoromethyl)phenyl]-4-[(trifluoromethylsulfonyl)amino]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one is a complex organophosphorus compound notable for its potential biological activities. This article explores its biological properties through various studies and research findings.
- Molecular Formula : C36H17F12N1O4P
- Molecular Weight : 772.471 g/mol
- CAS Number : 1261302-64-0
- Structure : The compound features a dinaphthyl structure with multiple trifluoromethyl and sulfonamide groups which contribute to its unique reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that compounds with similar structural motifs can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of trifluoromethyl groups enhances the lipophilicity and cellular uptake of the compound.
- For example, a related study demonstrated that phosphine oxides can act as effective anticancer agents by disrupting cellular signaling pathways involved in proliferation and survival .
- Antimicrobial Properties :
- Catalytic Activity :
Case Study 1: Anticancer Mechanism
A study investigated the effects of similar phosphine-based compounds on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability with IC50 values in the low micromolar range. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory concentrations against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Data Tables
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as a therapeutic agent due to its phosphorous-containing framework which is known to exhibit biological activity. Research indicates that compounds with similar structures can act as inhibitors in various biochemical pathways. For instance:
- Anticancer Activity : Preliminary studies suggest that modifications of phosphine oxides can lead to compounds with cytotoxic effects against cancer cell lines. The trifluoromethyl groups are hypothesized to enhance lipophilicity and bioavailability in drug formulations .
Material Science
The unique properties of this compound make it suitable for applications in materials science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties. Its ability to form strong intermolecular interactions may lead to enhanced performance in coatings and composites .
Agricultural Chemistry
Compounds similar to this one have been investigated for their potential use as agrochemicals:
- Pesticide Development : The trifluoromethyl groups are known to impart biological activity against pests and pathogens. Research is ongoing to evaluate its efficacy as a pesticide or fungicide in agricultural applications .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Dinaphtho Dioxaphosphepin Derivatives
Key Findings:
Electronic Effects :
- The 3,5-bis(trifluoromethyl)phenyl groups in the target compound provide stronger electron-withdrawing effects compared to 4-(trifluoromethyl)phenyl (CAS 791616-70-1) or 3,5-dimethylphenyl (CAS 1170736-59-0). This enhances electrophilicity at the phosphorus center, critical for catalytic or coordination applications .
- The -NHSO₂CF₃ group introduces a polar sulfonamide moiety absent in hydroxylated analogs (e.g., CAS 878111-17-2), improving solubility in polar aprotic solvents like DMF or DMSO .
Hydrogen Bonding: The hydroxyl group in CAS 791616-70-1 enables hydrogen bonding, which may stabilize transition states in enantioselective reactions .
Applications :
- The target compound’s unique -NHSO₂CF₃ group suggests utility in medicinal chemistry (e.g., protease inhibition) or as a ligand in transition-metal catalysis .
- Hydroxylated analogs (CAS 878111-17-2) are marketed as chiral ligands for asymmetric synthesis, highlighting the role of substituents in modulating function .
Research Implications
- Synthetic Chemistry: The trifluoromethylsulfonylamino group in the target compound may require specialized sulfonylation conditions, differing from hydroxylated analogs synthesized via phosphorylation .
- Structure-Activity Relationships (SAR) : Comparative studies using similarity coefficients (e.g., Tanimoto index) could quantify structural divergence and predict bioactivity .
- Safety and Handling : Related compounds (e.g., CAS 35193-64-7) necessitate rigorous safety protocols, including eye protection and ventilation, suggesting similar precautions for the target compound .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Parameter | Value/Range | Outcome (Purity/e.e.) |
|---|---|---|
| Catalyst | Chiral phosphine | 99% e.e. |
| Solvent System | DCM/Hexane | ≥98% purity |
| Temperature | -20°C to 25°C | Minimizes racemization |
Basic: What spectroscopic methods are critical for confirming structural integrity?
Answer:
- ³¹P NMR : Identifies the phosphorus center (δ -5 to +5 ppm) and confirms dioxaphosphepine ring formation .
- ¹⁹F NMR : Resolves trifluoromethyl signals (δ -60 to -70 ppm) and verifies substitution patterns .
- HRMS : Validates molecular weight (±2 ppm error) .
- X-ray Crystallography : Provides absolute configuration confirmation, particularly for dinaphtho-fused systems .
Basic: What safety protocols are mandatory for handling this compound?
Answer:
Adhere to GHS codes:
- Storage : Sealed containers under argon; explosion-proof refrigeration at -20°C .
- PPE : Nitrile gloves, face shields, and fume hoods (≥0.5 m/s airflow) during handling .
- Emergency Measures : Avoid ignition sources (P210) and consult safety data sheets (P201/P202) before use .
Advanced: How do the electron-withdrawing trifluoromethyl groups influence catalytic activity?
Answer:
- Electrophilicity Enhancement : Trifluoromethyl groups increase Lewis acidity at phosphorus, accelerating substrate activation. Kinetic studies show 5-fold rate enhancements in aldol reactions vs. non-fluorinated analogs .
- Computational Insights : DFT calculations (B3LYP/6-31G*) reveal a reduced LUMO energy (-2.3 eV vs. -1.8 eV for phenyl derivatives), facilitating nucleophilic attacks .
- Steric Limitations : Bulky substituents may restrict substrate scope, necessitating aryl group optimization .
Advanced: How can computational reaction path searching optimize experimental workflows?
Answer:
Q. Table 2: Computational-Experimental Integration
| Step | Tool/Technique | Outcome |
|---|---|---|
| Transition State Prediction | GRRM17 | Identifies intermediates |
| Experimental Validation | In situ IR | Confirms reaction pathways |
| Parameter Adjustment | Turnover frequency (TOF) | Optimizes catalyst loading |
Advanced: How can reaction engineering principles optimize large-scale syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
